molecular formula C17H19N7O B2622423 (4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 1058232-58-8

(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2622423
CAS RN: 1058232-58-8
M. Wt: 337.387
InChI Key: GDEZVGHRCMSHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules known as triazolopyrimidines . Triazolopyrimidines have been widely studied due to their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

Triazolopyrimidines are typically synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazoles, to which our compound belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry due to their high chemical stability . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules . The 1,2,3-triazoles can act as a bridge, connecting two biomolecules together .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used as a tool for probing biological systems . They can be used to modify proteins, nucleic acids, and other biomolecules, allowing researchers to study the function of these molecules in a biological context .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular processes . The 1,2,3-triazoles can be incorporated into fluorescent probes, allowing for the imaging of biological structures and processes .

Materials Science

In materials science, 1,2,3-triazoles are used in the development of new materials . They can be incorporated into polymers, ceramics, and other materials to improve their properties .

Mechanism of Action

properties

IUPAC Name

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-2-24-16-14(20-21-24)15(18-12-19-16)22-8-10-23(11-9-22)17(25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEZVGHRCMSHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.